2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid
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Description
“2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid” is an organic compound that incorporates a carboxyl functional group . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of this compound could involve the reactions of carboxylic acids. The direct nucleophilic acyl substitution of a carboxylic acid is difficult because –OH is a poor leaving group . Thus, it’s usually necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by converting the –OH into a better leaving group .Molecular Structure Analysis
The molecular formula of “2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid” is C10H12N2O4 . The molecular weight is 224.2100 g/mol .Chemical Reactions Analysis
Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles .Safety And Hazards
The compound is identified as an irritant . In case of inhalation, it is advised to move the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes in contact with skin, wash off immediately with plenty of water for at least 15 minutes . If skin irritation persists, medical advice should be sought .
properties
IUPAC Name |
2-[amino(phenylmethoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-12(6-9(13)14)10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBYSZXBNXXLDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594094 |
Source
|
Record name | {1-[(Benzyloxy)carbonyl]hydrazinyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid | |
CAS RN |
124676-23-9 |
Source
|
Record name | {1-[(Benzyloxy)carbonyl]hydrazinyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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